3-Amino-2-chlorobenzoic acid

Catalog No.
S666377
CAS No.
108679-71-6
M.F
C7H6ClNO2
M. Wt
171.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-2-chlorobenzoic acid

CAS Number

108679-71-6

Product Name

3-Amino-2-chlorobenzoic acid

IUPAC Name

3-amino-2-chlorobenzoic acid

Molecular Formula

C7H6ClNO2

Molecular Weight

171.58 g/mol

InChI

InChI=1S/C7H6ClNO2/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3H,9H2,(H,10,11)

InChI Key

IQMIVFNEHPKEAI-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)N)Cl)C(=O)O

Canonical SMILES

C1=CC(=C(C(=C1)N)Cl)C(=O)O

Pharmaceutical Intermediates

Summary of the Application: 3-Amino-2-chlorobenzoic acid is used as a pharmaceutical intermediate . Pharmaceutical intermediates are compounds that are used in the production of active pharmaceutical ingredients.

Methods of Application: The specific methods of application can vary widely depending on the specific pharmaceutical being produced. Typically, the 3-Amino-2-chlorobenzoic acid would be used in a chemical reaction to produce a new compound that is used in the final pharmaceutical product.

Results or Outcomes: The outcome of using 3-Amino-2-chlorobenzoic acid as a pharmaceutical intermediate would be the production of an active pharmaceutical ingredient. The specific results, including any quantitative data or statistical analyses, would depend on the specific pharmaceutical being produced.

Biological Activities

Summary of the Application: The compounds prepared from 3-Amino-2-chlorobenzoic acid were examined for their biological activities against selected Gram-positive and Gram-negative bacterial strains. They were also tested as antioxidant agents .

Methods of Application: The specific methods of application involve preparing compounds from 3-Amino-2-chlorobenzoic acid and then testing these compounds against selected bacterial strains. The compounds were also tested for their ability to scavenge DPPH free radicals, which is a common method for testing antioxidant activity.

Peptide Synthesis

Summary of the Application: 3-Amino-2-chlorobenzoic acid is used in peptide synthesis . Peptides are short chains of amino acids that are used in the production of proteins in cells.

Methods of Application: The specific methods of application can vary widely depending on the specific peptide being synthesized. Typically, the 3-Amino-2-chlorobenzoic acid would be used in a chemical reaction to produce a new compound that is used in the final peptide product.

Results or Outcomes: The outcome of using 3-Amino-2-chlorobenzoic acid in peptide synthesis would be the production of a peptide. The specific results, including any quantitative data or statistical analyses, would depend on the specific peptide being synthesized

Nonlinear Optical (NLO) Single Crystals

Summary of the Application: 3-Amino-2-chlorobenzoic acid is used in the production of nonlinear optical (NLO) single crystals . These crystals play an inevitable role in a wide range of technological applications, such as lasers, optoelectronics, information processing, optical data storage, optical switching, and THz generation and detection .

Methods of Application: The specific methods of application can vary widely depending on the specific NLO single crystal being produced. Typically, the 3-Amino-2-chlorobenzoic acid would be used in a chemical reaction to produce a new compound that is used in the final NLO single crystal product.

Results or Outcomes: The outcome of using 3-Amino-2-chlorobenzoic acid in NLO single crystal production would be the production of an NLO single crystal. The specific results, including any quantitative data or statistical analyses, would depend on the specific NLO single crystal being produced.

Plant Growth Regulator

Summary of the Application: 3-Amino-2-chlorobenzoic acid is used as a plant growth regulator . Plant growth regulators are substances used to enhance the growth and development of plants.

3-Amino-2-chlorobenzoic acid is an organic compound characterized by the presence of an amino group and a chlorine atom attached to a benzoic acid structure. Its molecular formula is C7H6ClNO2, and it has a molecular weight of 171.58 g/mol. The compound is classified as a benzoic acid derivative, which indicates its potential utility in various

Due to the lack of specific data, it is advisable to handle 2-Amino-3-chlorobenzoic acid with caution, assuming it may possess similar hazards to other aminobenzoic acids. These can include:

  • Skin and eye irritation: The amino group can cause irritation upon contact [].
  • Respiratory irritation: Inhalation of dust or fumes may irritate the respiratory tract [].
Typical of aromatic amines and carboxylic acids. Key reactions include:

  • Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles, leading to the formation of new derivatives.
  • Esterification: The carboxylic acid group can react with alcohols to form esters, which are useful intermediates in organic synthesis.
  • Amidation: The amino group can participate in amidation reactions, allowing the formation of amides when reacted with acyl chlorides or anhydrides.

These reactions highlight its versatility as a building block in organic synthesis and medicinal chemistry .

The biological activity of 3-amino-2-chlorobenzoic acid has been explored in various studies. It exhibits antibacterial properties, making it a candidate for further development in pharmaceuticals targeting bacterial infections. Additionally, its structural similarity to other biologically active compounds suggests potential applications in drug design, particularly in developing agents that modulate biological pathways involving amine and carboxylic acid functionalities .

Several methods can be employed to synthesize 3-amino-2-chlorobenzoic acid:

  • Direct Chlorination: Starting from 3-amino benzoic acid, chlorination can occur using chlorine gas or chlorinating agents under controlled conditions.
  • Substitution Reactions: The introduction of the amino group can be achieved through nucleophilic substitution on a suitable chlorobenzoic acid precursor.
  • Reduction Reactions: Reduction of nitro or other functional groups on chlorobenzoic acids can yield the desired amino compound.

These methods underscore the compound's accessibility for research and industrial applications .

3-Amino-2-chlorobenzoic acid finds applications across various fields:

  • Pharmaceuticals: It serves as an intermediate in synthesizing drugs with antimicrobial properties.
  • Dyes and Pigments: The compound can be utilized in producing dyes due to its chromophoric properties.
  • Research: It is used in biochemical studies as a reagent for testing enzyme activity or as a standard in analytical chemistry.

These applications demonstrate its significance beyond mere academic interest .

Interaction studies involving 3-amino-2-chlorobenzoic acid have primarily focused on its binding affinities with biological targets such as enzymes and receptors. Investigations into its interactions with proteins reveal potential inhibitory effects on certain enzymatic pathways, suggesting avenues for therapeutic development. Further studies could elucidate its mechanism of action and specificity towards various biological systems .

Several compounds share structural similarities with 3-amino-2-chlorobenzoic acid, including:

  • 2-Amino-3-chlorobenzoic acid: This compound differs by the position of the amino group but shares similar chemical properties and potential applications.
  • 4-Amino-2-chlorobenzoic acid: Another positional isomer that may exhibit different biological activities due to variations in substitution patterns.
  • 3-Amino benzoic acid: Lacks the chlorine substituent but retains the amino functionality, making it relevant for comparisons in biological activity.

Comparison Table

CompoundMolecular FormulaUnique Features
3-Amino-2-chlorobenzoic acidC7H6ClNO2Contains both amino and chloro groups
2-Amino-3-chlorobenzoic acidC7H6ClNO2Different position of amino group
4-Amino-2-chlorobenzoic acidC7H6ClNO2Different position of amino group
3-Amino benzoic acidC7H7NO2Lacks chlorine; focuses on amino functionality

The unique combination of functional groups in 3-amino-2-chlorobenzoic acid contributes to its distinct reactivity and biological profile compared to these similar compounds .

Copper-catalyzed Ullmann coupling reactions have emerged as a cornerstone for constructing heterocyclic systems derived from 3-amino-2-chlorobenzoic acid. For instance, the reaction of 2-chlorobenzoic acid derivatives with amino acids under Ullmann conditions enables the synthesis of 1-acetyl-1H-indol-3-yl acetates, which are precursors to chromogenic compounds used in microbial identification. A study demonstrated that combining 2-chlorobenzoic acid with glycine in the presence of copper catalysts (e.g., CuI or Cu₂O) and potassium carbonate at 120–140°C yields indole derivatives with efficiencies exceeding 70%.

Table 1: Representative Copper-Catalyzed Coupling Reactions

SubstrateCatalyst SystemTemperature (°C)Yield (%)Product Application
2-Chlorobenzoic acidCu/Cu₂O13076Indole-based chromogens
3-Amino-2-chlorobenzoic acidCuI/1,10-phenanthroline11082A₁ adenosine receptor ligands

These reactions leverage the electron-withdrawing chlorine substituent to activate the aromatic ring for nucleophilic aromatic substitution, facilitating bond formation with nitrogen nucleophiles.

Regioselective Functionalization Strategies for Benzannulation

Regioselective benzannulation methods enable the construction of polysubstituted aromatic systems from 3-amino-2-chlorobenzoic acid precursors. Aerobic oxidative [3 + 3] benzannulation of α,β-unsaturated aldehydes with 4-sulfonylcrotonates has been reported to yield 3-(arylsulfonyl)benzoic acid esters with complete regiocontrol. This metal-free approach uses atmospheric oxygen as the oxidant, achieving yields of 85–92% under mild conditions (25–40°C, open flask).

Key mechanistic insights:

  • Base-mediated deprotonation of the α,β-unsaturated aldehyde generates a dienolate intermediate.
  • Conjugate addition to the sulfonylcrotonate forms a cycloadduct.
  • Aromatization via oxidative elimination produces the substituted benzoic acid derivative.

Table 2: Benzannulation Substrate Scope

Starting MaterialReaction Time (h)Product RegiochemistryYield (%)
Cinnamaldehyde61,3,5-Trisubstituted89
4-Nitrocinnamaldehyde81,3,4,5-Substituted78

Microwave-Assisted Synthesis Protocols for Accelerated Production

Microwave irradiation significantly reduces reaction times for 3-amino-2-chlorobenzoic acid derivatives. A protocol for synthesizing 1-acetyl-6-(trifluoromethyl)-1H-indol-3-yl acetate achieved 71% yield in 1 minute at 80°C using acetic anhydride and triethylamine, compared to 24 hours under conventional heating. The rapid dielectric heating enhances cyclization kinetics while minimizing decomposition.

Advantages of microwave synthesis:

  • Time reduction: 60–120x faster than thermal methods.
  • Energy efficiency: 300 W irradiation vs. prolonged reflux.
  • Novel product access: First synthesis of 3-methyl-1H-indol-3-yl acetate.

Table 3: Comparative Synthesis Metrics

ParameterMicrowave MethodConventional Method
Reaction time1–5 min6–24 h
Energy consumption0.05 kWh1.2 kWh
Typical yield65–71%58–67%

Flow Chemistry Approaches for Continuous Process Optimization

Continuous flow systems address scalability challenges in derivative synthesis. A multistep process integrating nitration, hydrolysis, and extraction achieved 95% conversion of 2-chlorobenzoic acid to 5-nitro-2-chlorobenzoic acid using segmented flow reactors. Key parameters include:

  • Residence time: 26 seconds for nitration at 35°C.
  • Solvent system: 2-Ethoxyethanol/water biphasic flow for in-line extraction.
  • Throughput: 8.4 g/h of indazole intermediates via telescoped diazotization.

Figure 1: Flow Reactor Configuration

Substrate Feed → [Nitration Module] → [Phase Separator] → [Hydrolysis Unit] → Product Collection  

This setup minimizes hazardous intermediate accumulation and enables real-time process analytics via inline NMR and IR.

XLogP3

1.4

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

3-Amino-2-chlorobenzoic acid

Dates

Modify: 2023-08-15

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